2,2-Difluoro-1-(3-methoxy-2-methylphenyl)ethan-1-one
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Overview
Description
2,2-Difluoro-1-(3-methoxy-2-methylphenyl)ethan-1-one is an organic compound with the molecular formula C10H10F2O2 It is a difluorinated ketone derivative, characterized by the presence of two fluorine atoms, a methoxy group, and a methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(3-methoxy-2-methylphenyl)ethan-1-one typically involves the introduction of difluoromethyl groups into the aromatic ketone structure. One common method is the reaction of 3-methoxy-2-methylbenzaldehyde with difluoromethylating agents under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or copper to facilitate the formation of the difluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-(3-methoxy-2-methylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy and methyl groups on the phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
2,2-Difluoro-1-(3-methoxy-2-methylphenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-(3-methoxy-2-methylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s stability and reactivity, allowing it to interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-1-(3-methoxyphenyl)ethan-1-one
- 2,2-Difluoro-1-(2-methylphenyl)ethan-1-one
- 2,2-Difluoro-1-(3-methylphenyl)ethan-1-one
Uniqueness
2,2-Difluoro-1-(3-methoxy-2-methylphenyl)ethan-1-one is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The difluoromethyl group also imparts distinct properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H10F2O2 |
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Molecular Weight |
200.18 g/mol |
IUPAC Name |
2,2-difluoro-1-(3-methoxy-2-methylphenyl)ethanone |
InChI |
InChI=1S/C10H10F2O2/c1-6-7(9(13)10(11)12)4-3-5-8(6)14-2/h3-5,10H,1-2H3 |
InChI Key |
FDJJMAKNFIJMTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1OC)C(=O)C(F)F |
Origin of Product |
United States |
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